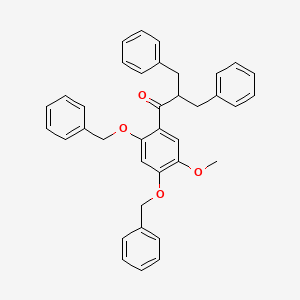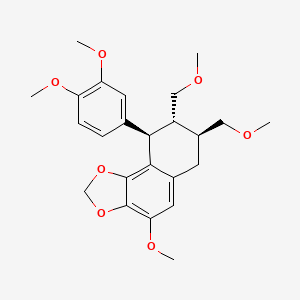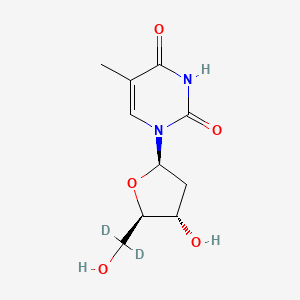
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, also known as 2,4-bis(phenylmethoxy)anisole or 2,4-BPMEA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of approximately 146 °C. It is a member of the class of compounds known as phenylmethoxybenzyl ethers, which are characterized by their aromatic ring structures and ether functional groups. 2,4-BPMEA has been used in various laboratory experiments, such as in the synthesis of other compounds, as a catalyst, and as a model substrate for enzyme reactions.
Scientific Research Applications
2,4-BPMEA has been used in a variety of scientific research applications. It has been used as a model substrate for enzyme reactions, as a catalyst in organic synthesis, and as a reagent for the determination of the structure of other compounds. It has also been used as a substrate for organic synthesis, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of certain compounds.
Mechanism of Action
2,4-BPMEA is a versatile compound with a wide range of applications in scientific research. Its mechanism of action depends on its application. For example, when used as a model substrate for enzyme reactions, it binds to the active site of the enzyme and undergoes a reaction that results in the formation of a product. When used as a catalyst, it facilitates the reaction of two or more compounds, resulting in the formation of a new product. When used as a fluorescent probe, it binds to certain compounds and emits light when illuminated.
Biochemical and Physiological Effects
2,4-BPMEA has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is generally regarded as a safe compound with low toxicity. However, it is important to note that the potential effects of 2,4-BPMEA on humans and other organisms have not been studied in detail and should be considered when using the compound in laboratory experiments.
Advantages and Limitations for Lab Experiments
2,4-BPMEA has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also non-toxic and has no significant biochemical or physiological effects. Additionally, it is a versatile compound with a wide range of applications in scientific research.
However, 2,4-BPMEA also has several limitations. It is a relatively expensive compound, making it unsuitable for large-scale experiments. Additionally, its mechanism of action can vary depending on its application, making it difficult to predict its behavior in certain experiments.
Future Directions
The potential applications of 2,4-BPMEA are vast and still largely unexplored. Possible future directions for research include the use of 2,4-BPMEA as a drug delivery vehicle, as a fluorescent probe for the detection of certain compounds, and as a catalyst for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in medicine and other fields. Finally, further research into its mechanism of action could provide insight into how it can be used more effectively in laboratory experiments.
Synthesis Methods
2,4-BPMEA can be synthesized in a two-step process. The first step involves the reaction of benzaldehyde with 2,4-dichlorobenzyl alcohol in the presence of sodium hydroxide. This reaction results in the formation of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde. The second step involves the reaction of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde with ethanone in the presence of an acid catalyst. This reaction yields 2,4-BPMEA as the final product.
properties
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[2-13C]talose](/img/structure/B584003.png)


![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)
![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)
![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)
